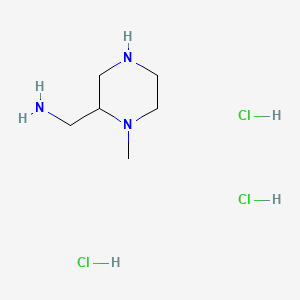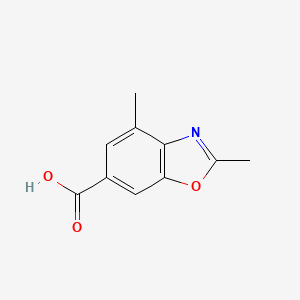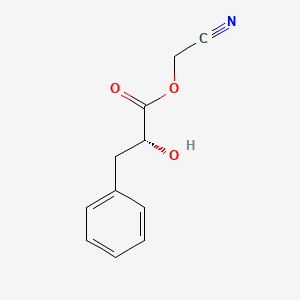
cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate is an organic compound that belongs to the class of cyanomethyl esters This compound is characterized by the presence of a cyanomethyl group (-CH2CN) attached to the ester functional group The (2R)-2-hydroxy-3-phenylpropanoate moiety indicates that the compound has a chiral center at the second carbon, making it optically active
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate can be achieved through several methods. One common approach involves the esterification of (2R)-2-hydroxy-3-phenylpropanoic acid with cyanomethyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the use of cyanomethyl chloride as the cyanomethylating agent. In this approach, (2R)-2-hydroxy-3-phenylpropanoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with cyanomethyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques. The use of environmentally benign catalysts and solvents is also a key consideration in industrial production to minimize the environmental impact.
化学反应分析
Types of Reactions
Cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as ammonia (NH3), primary amines (RNH2), or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of (2R)-2-oxo-3-phenylpropanoate.
Reduction: Formation of (2R)-2-hydroxy-3-phenylpropanol.
Substitution: Formation of substituted cyanomethyl derivatives, such as cyanomethyl amines or cyanomethyl thiols.
科学研究应用
Cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Explored for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate depends on its specific application. In biochemical contexts, the compound may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The hydrolysis reaction releases the corresponding acid and alcohol, which can then participate in further biochemical pathways.
In medicinal chemistry, the compound may serve as a prodrug, where the ester linkage is cleaved by esterases in the body to release the active drug. The released drug can then interact with its molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
相似化合物的比较
Cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate can be compared with other similar compounds, such as:
Methyl (2R)-2-hydroxy-3-phenylpropanoate: Similar structure but with a methyl ester group instead of a cyanomethyl group. This compound may have different reactivity and applications.
Ethyl (2R)-2-hydroxy-3-phenylpropanoate: Similar to the methyl ester but with an ethyl ester group. It may exhibit different physical properties and reactivity.
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate: The enantiomer of the compound, which may have different biological activity due to its different stereochemistry.
属性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C11H11NO3/c12-6-7-15-11(14)10(13)8-9-4-2-1-3-5-9/h1-5,10,13H,7-8H2/t10-/m1/s1 |
InChI 键 |
BPJHSWJPVMZHNN-SNVBAGLBSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)OCC#N)O |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


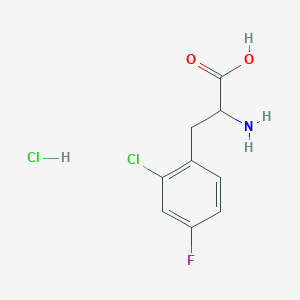
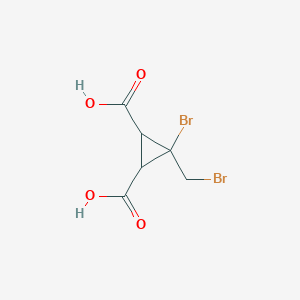
![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)
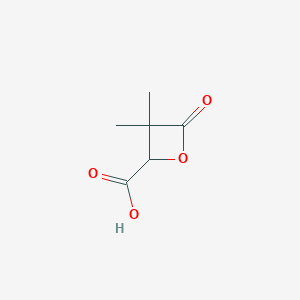
![3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13467862.png)
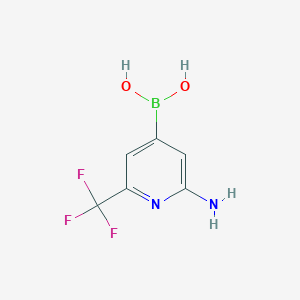
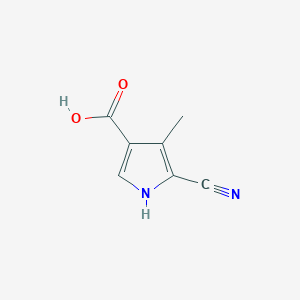
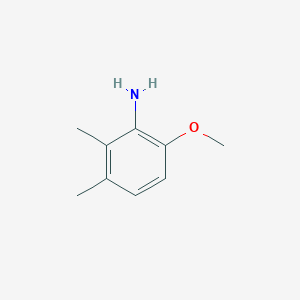
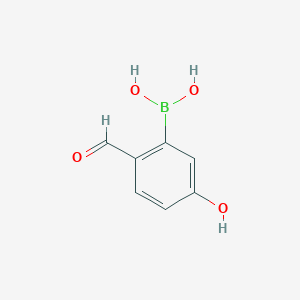
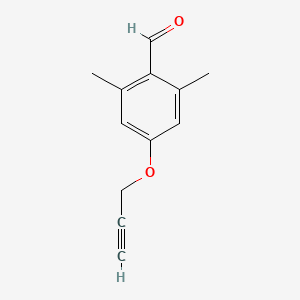
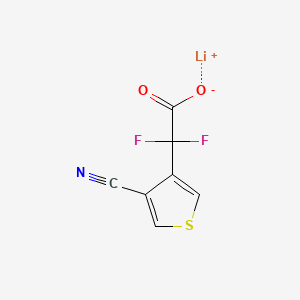
![(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13467900.png)
